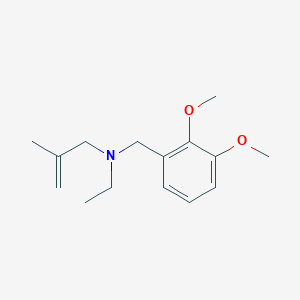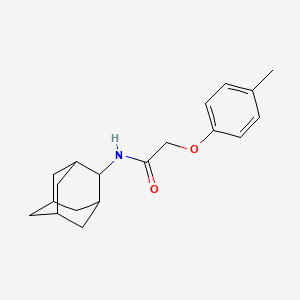
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide, also known as AEA, is a synthetic compound that belongs to the class of acetamide derivatives. It has gained attention in the scientific community due to its potential use in various research applications. In
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it is believed to interact with the endocannabinoid system, specifically the CB1 receptor. This compound acts as an agonist of the CB1 receptor, which is responsible for various physiological processes such as pain sensation, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties by interacting with the pain receptors in the central nervous system. This compound has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, it has been shown to have anticonvulsant effects by reducing seizure activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which ensures its purity and consistency. It is also readily available for purchase from various chemical suppliers. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, it is a potent compound, and caution must be exercised while handling it.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide. One potential direction is to study its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. Another direction is to explore its potential use in pain management. Additionally, further research is needed to understand its long-term effects and potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It interacts with the endocannabinoid system, specifically the CB1 receptor. This compound has several advantages for lab experiments, but caution must be exercised while handling it. There are several future directions for research on this compound, including its potential use in the treatment of various neurological disorders and pain management.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 4-acetylphenylhydrazine with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-14-4-10-17(11-5-14)22-12-18(21)19-16-8-6-15(7-9-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWRBYEPXVIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)

![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)


![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)




